Myristyl salicylate

Description

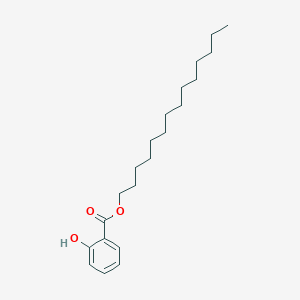

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-21(23)19-16-13-14-17-20(19)22/h13-14,16-17,22H,2-12,15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYFNVDTVZKNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173334 | |

| Record name | Myristyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19666-17-2 | |

| Record name | Myristyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7N453V88S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Myristyl Salicylate

Esterification Reactions of Salicylic (B10762653) Acid with Long-Chain Alcohols

The most direct route to myristyl salicylate (B1505791) is the Fischer-Speier esterification of salicylic acid with myristyl alcohol (1-tetradecanol). This reaction involves heating the carboxylic acid and the long-chain alcohol in the presence of an acid catalyst. The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, typically by removing the water formed during the reaction.

Catalytic Systems in Ester Synthesis (e.g., Acid Catalysis)

Acid catalysts are essential for the esterification of salicylic acid, as they protonate the carbonyl group of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. google.com

Homogeneous Catalysts:

Sulfuric Acid (H₂SO₄): A strong mineral acid commonly used as a catalyst in Fischer esterification. chemicalbook.com

p-Toluenesulfonic Acid (p-TSA): An organic solid acid that is often preferred due to its non-toxic nature, ease of handling, and high catalytic activity. preprints.org It has been successfully employed in the synthesis of various long-chain alkyl salicylates. One study detailed the preparation of anionic surface-active agents starting with the esterification of salicylic acid with fatty alcohols, including tetradecyl alcohol (myristyl alcohol), using p-TSA as the catalyst.

Heterogeneous (Solid Acid) Catalysts: Solid acid catalysts offer advantages in terms of separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. A variety of solid acids have been investigated for salicylate synthesis, including:

Anion-modified metal oxides like sulfated zirconia, alumina, and silica.

Cation-exchange resins.

A novel esterification solid acid catalyst prepared from Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O has been used for the synthesis of salicylates such as n-pentyl salicylate and butyl salicylate with high yields. google.com

Microwave-Assisted Synthesis Approaches for Salicylate Esters

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. This method utilizes microwave radiation to directly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. google.comscielo.org.za While specific studies on the microwave-assisted synthesis of myristyl salicylate are not abundant, the successful application of this technique to other salicylate esters suggests its potential. For instance, the synthesis of isoamyl salicylate via transesterification of methyl salicylate has been effectively carried out under microwave irradiation, achieving high conversions in a reduced timeframe. uomustansiriyah.edu.iq Similarly, aspirin (B1665792) derivatives have been synthesized with higher yields and shorter reaction times using microwave assistance. google.comscielo.org.za This approach could foreseeably be adapted for the esterification of salicylic acid with myristyl alcohol, potentially offering a more rapid and efficient synthesis.

Optimization of Reaction Conditions and Yield

The yield of this compound is highly dependent on several reaction parameters that can be optimized to maximize product formation. Key variables include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

Molar Ratio: Using an excess of one reactant, typically the less expensive or more easily removable one, can shift the equilibrium towards the products.

Catalyst Concentration: The amount of catalyst influences the reaction rate. An optimal concentration exists beyond which the yield may not significantly increase.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions if too high. The optimal temperature is a balance between reaction rate and product stability.

Reaction Time: The reaction is allowed to proceed until equilibrium is reached or the desired conversion is achieved.

The following table illustrates the optimization of reaction conditions for the synthesis of n-butyl salicylate using a Brønsted acidic ionic liquid catalyst, which provides a model for the parameters that would be optimized for this compound synthesis. nih.gov

Table 1: Optimization of Reaction Conditions for n-Butyl Salicylate Synthesis

| Entry | Molar Ratio (Acid:Alcohol:IL) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1:1 | 100 | 4 | 28 |

| 2 | 1:1:1 | 115 | 4 | 51 |

| 3 | 1:1:1 | 130 | 4 | 53 |

| 4 | 1:1:0.5 | 115 | 4 | 44 |

| 5 | 1:1:1.5 | 115 | 4 | 52 |

| 6 | 1:1:1 | 115 | 7 | 64 |

| 7 | 1:1:1 | 115 | 10 | 86 |

| 8 | 1:1:1 | 115 | 12 | 88 |

Data adapted from a study on Brønsted acidic ionic liquid-promoted synthesis of various salicylate esters. nih.gov

Investigation of Alternative Esterification Routes and Transesterification Processes

Besides direct esterification, alternative methods can be employed for the synthesis of this compound.

Transesterification: This process involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. For the synthesis of this compound, a lower alkyl salicylate, such as methyl salicylate, can be reacted with myristyl alcohol in the presence of a catalyst. researchgate.net This method is particularly useful when the starting salicylic acid is more readily available as a simple ester. The reaction is driven to completion by removing the lower boiling point alcohol (e.g., methanol) as it is formed. Both acid and base catalysts can be used for transesterification. Tin-based catalysts have also been shown to be effective for the transesterification of salicylic lower alkyl esters. researchgate.net

Enzymatic Synthesis: Lipase-catalyzed esterification presents a green and highly selective alternative to chemical catalysis. This method operates under mild conditions, which can prevent the formation of byproducts. While the enzymatic synthesis of this compound is not widely reported, the successful lipase-catalyzed synthesis of other long-chain esters, such as myristyl myristate, demonstrates the feasibility of this approach. nih.gov Lipases like Candida antarctica lipase (B570770) B (CALB) are commonly used for such reactions. The process would involve the reaction of salicylic acid and myristyl alcohol in a solvent-free system or in an organic solvent, with the enzymatic catalyst. Removal of water is also crucial in this process to achieve high conversion rates.

Synthesis of this compound Derivatives and Analogues for Structure-Reactivity Studies

The synthesis of derivatives and analogues of this compound is a key step in conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect its biological or physical properties. While specific SAR studies on this compound are not extensively documented in the provided context, general principles of salicylate derivatization can be applied.

Modifications can be made to either the salicylic acid moiety or the myristyl chain:

Modifications to the Salicylic Acid Ring:

Substitution on the aromatic ring: Halogen atoms or other functional groups can be introduced onto the benzene (B151609) ring of salicylic acid. Substitution of a halogen atom is known to enhance the potency and toxicity of salicylates. Placing an aromatic ring at the 5th position of salicylic acid has been shown to increase anti-inflammatory activity.

Modification of the phenolic hydroxyl group: The hydroxyl group can be converted to an ether or another ester group.

Modifications to the Alkyl Chain:

Varying chain length: Synthesizing a series of salicylate esters with different long-chain alcohols (e.g., lauryl, palmityl, stearyl) can help determine the effect of chain length on properties like skin penetration or emulsifying capability.

Introducing unsaturation or branching: The use of unsaturated or branched long-chain alcohols would lead to analogues with different physical properties, such as melting point and fluidity.

The synthesis of these derivatives would follow similar esterification or transesterification protocols as for this compound, using the appropriately modified starting materials. The resulting library of compounds can then be screened for desired activities, providing insights into the structural requirements for optimal performance. For example, new ester analogs of salicylic acid have been synthesized and evaluated for their COX inhibitory potential, demonstrating how structural modifications can lead to compounds with significantly enhanced biological activity. researchgate.net

Chemical Stability, Degradation Kinetics, and Mechanistic Investigations

Hydrolytic Degradation of Myristyl Salicylate (B1505791) Esters

Hydrolytic degradation of ester compounds, including salicylates, typically involves the cleavage of the ester bond, leading to the formation of the corresponding carboxylic acid (salicylic acid in this case) and alcohol (myristyl alcohol). The rate and mechanism of this hydrolysis are influenced by various factors, including pH, enzymatic activity, and the presence of catalytic species. The bulkiness and chain length of the alcohol moiety can influence the hydrolysis rate of salicylate esters. nih.gov

Table 1: General pH-Dependent Hydrolysis Trends for Salicylate Esters (Based on Related Compounds)

| pH Range | Hydrolysis Rate | Primary Mechanism (General) |

| Acidic | Increased | Acid-catalyzed hydrolysis |

| Neutral | Slower | Water-mediated hydrolysis |

| Alkaline | Increased | Base-catalyzed hydrolysis |

Note: This table represents general trends observed for salicylate esters and related compounds, not specific data for Myristyl salicylate.

Esterase enzymes play a significant role in the hydrolysis of salicylate esters in biological systems, such as skin and liver homogenates, and plasma. researchgate.netresearchgate.neteuropa.eu For example, methyl salicylate is rapidly and extensively metabolized to salicylic (B10762653) acid and methanol (B129727) via hydrolysis by carboxylesterases in the skin and ubiquitous esterase enzymes in the body. researchgate.neteuropa.eu This enzymatic hydrolysis can be considerably faster than chemical hydrolysis in aqueous buffer solutions. researchgate.netresearchgate.net While direct studies on this compound's interaction with specific esterases are not detailed in the provided search results, it is plausible that, as an ester, it would also be susceptible to enzymatic cleavage by esterases, yielding salicylic acid and myristyl alcohol. The rate of this enzymatic hydrolysis would depend on the enzyme's specificity and the steric and electronic properties of the this compound molecule.

Table 2: Enzymatic Hydrolysis Examples (Based on Related Compounds)

| Compound (Example) | Enzyme/Matrix (Example) | Hydrolysis Outcome (General) |

| Methyl Salicylate | Skin/Liver Esterases | Hydrolyzed to Salicylic Acid and Methanol europa.euma.edu |

| Myristyl Nicotinate | Liver/Skin Homogenates | Faster hydrolysis compared to aqueous buffers researchgate.netresearchgate.net |

Note: This table highlights enzymatic hydrolysis of related compounds, as specific data for this compound is not available.

The hydrolysis of esters can be significantly influenced by catalytic effects. Acid-catalyzed hydrolysis is a well-known mechanism. In polymer systems, for instance, salicylate-containing additives have been hypothesized to act as acid catalysts for the hydrolysis of polylactide (PLA). acs.org Salicylic acid, a potential hydrolysis product of this compound, is more acidic than lactic acid and can act as a potent proton source, accelerating the degradation of polymers through an autocatalytic effect. acs.org This suggests that if this compound were incorporated into certain polymer matrices, its degradation products could potentially accelerate further hydrolysis within the system.

Photochemical Stability and Degradation Pathways under UV Irradiation

The photochemical stability of salicylate esters, particularly their behavior under UV irradiation, is a crucial aspect, especially for compounds used in applications exposed to sunlight. While detailed photochemical studies on this compound are not explicitly found, research on other salicylate UV filters provides insights into general degradation pathways.

Salicylates, including methyl salicylate, are known to absorb UV radiation. europa.eunih.gov The absorption of UV light can lead to photodegradation, where the molecule undergoes chemical changes upon exposure to light energy. For instance, methyl salicylate has a UV absorption maximum around 305 nm, indicating its potential for direct photolysis. europa.eu

Quantum yield, a measure of the efficiency of a photochemical reaction, quantifies the number of molecules that undergo a photochemical transformation per photon absorbed. While quantum yield determinations for this compound photodegradation are not specified in the search results, studies on other UV filters like ethylhexyl salicylate (EHS) and homosalate (B147027) (HMS) have involved determining quantum yields for processes such as singlet oxygen production. regulations.gov Such measurements are critical for understanding the photoprotective efficiency and degradation susceptibility of UV-absorbing compounds.

The identification of photoproducts and the elucidation of degradation mechanisms are essential for a comprehensive understanding of a compound's photochemical stability. For various UV filters, including some salicylates, photodegradation can lead to the formation of different photoproducts, such as substituted benzaldehydes, benzoic acids, acetophenones, and other complex derivatives. researchgate.net Photochemical reactions can also involve isomerization pathways, as observed in some salicylate derivatives, which can influence their photostability and efficacy as UV protectors. researchgate.net Without specific studies on this compound, its exact photoproducts and degradation mechanisms under UV irradiation remain uncharacterized in the provided information.

Thermal Degradation Profiles and Decomposition Mechanisms

Detailed research findings and specific data tables outlining the thermal degradation profiles and decomposition mechanisms solely for this compound are not extensively documented in publicly available scientific literature. While general principles of ester thermal decomposition, such as ester pyrolysis or hydrolysis (in the presence of water), could theoretically apply, specific studies on this compound's unique thermal breakdown pathways, activation energies, or degradation products under various temperature conditions are not readily found.

Studies on other salicylate esters, such as methyl salicylate, have explored thermal stability, indicating that evaporation can occur as a zero-order rate process with specific activation energy values researchgate.net. However, these findings are specific to methyl salicylate and cannot be directly extrapolated to this compound due to differences in molecular structure and physical properties. The absence of specific data for this compound highlights a gap in the detailed characterization of its thermal stability.

Oxidative Degradation Studies and Radical Scavenging Properties

Specific, detailed oxidative degradation studies focusing exclusively on this compound are also not widely reported in the accessible scientific literature. However, as a derivative of salicylic acid, this compound belongs to a class of compounds generally recognized for their antioxidant properties and ability to act as radical scavengers. The phenolic hydroxyl group present in the salicylic acid moiety is key to these characteristics nih.govgoogle.com.

Interactions with Polymer Systems and Advanced Material Science Applications

Influence of Myristyl Salicylate (B1505791) as an Additive on Polymer Degradation Kinetics

Salicylate-containing compounds, when incorporated into polymer matrices, have been observed to influence the kinetics of polymer degradation. The underlying mechanism often involves the release of carboxylic acid groups from the salicylate moiety, which can then act as catalysts for the hydrolytic degradation of the polymer backbone nih.govnih.gov. This autocatalytic effect is crucial in accelerating the breakdown of otherwise slowly degrading polymers.

Role in Accelerating Hydrolysis of Polylactide (PLA)

Research has demonstrated that the inclusion of salicylate-containing additives, such as salicylic (B10762653) acid (SA), disalicylide (B3328571) (DS), or oligosalicylate (OS), significantly enhances the hydrolytic degradation of amorphous-grade polylactide (PLA). Studies using scalable melt processing techniques have shown that low levels (e.g., 0.5–2 wt%) of these additives can accelerate sample mass loss in artificial seawater at 50 °C by up to a factor of three compared to neat PLA nih.govnih.govguidetopharmacology.orguni.lu.

The accelerated hydrolysis is attributed to the carboxylic acid groups present in the salicylate compounds. As PLA degrades, the concentration of these acid end groups increases, leading to a decrease in local pH and a subsequent acceleration of hydrolysis through an autocatalytic effect nih.gov.

Impact on Polymer Molar Mass Reduction and Crystallinity during Degradation

The presence of salicylate additives also impacts the molar mass reduction and crystallinity of polymers during degradation. During melt blending, salicylate-containing blends, particularly those with salicylic acid, experience a higher reduction in number-average molar mass compared to neat PLA nih.gov. For instance, neat PLA's molar mass decreased by 19% during processing, while SA-containing blends saw a 30–40% reduction nih.gov.

The rate of molar mass decrease in 1 wt% salicylate-containing PLA blends can be up to twice as fast as that of neat PLA nih.govnih.govguidetopharmacology.orguni.lu. This rapid molar mass reduction is critical because water uptake in PLA films typically begins once the glass transition temperature (Tg) drops below 50 °C, which corresponds to a number-average molar mass of approximately 15 kg/mol nih.govguidetopharmacology.org. The onset of mass loss further accelerates once PLA hydrolyzes into smaller fragments (around 2 kg/mol ) nih.govguidetopharmacology.org.

Furthermore, the accelerated hydrolysis facilitated by salicylate additives can outpace the degradation-induced crystallization of PLA nih.govnih.govguidetopharmacology.org. In neat PLA, crystallization often occurs over a larger mass of material, leading to a slowdown in mass loss once the degree of crystallinity (Xc) exceeds 50% nih.govguidetopharmacology.org. However, in salicylate-containing blends, the rapid hydrolysis prevents significant slowing due to crystallization, resulting in more complete and faster degradation nih.gov.

The following table illustrates the comparative degradation rates and molar mass reduction for neat PLA versus PLA with salicylate additives:

| Material Type | Mass Loss Acceleration (vs. Neat PLA) | Molar Mass Reduction Rate (vs. Neat PLA) |

| Neat PLA | 1x | 1x |

| Salicylate Blends | Up to 3x faster | Up to 2x faster |

The table below provides a general overview of the impact of salicylate additives on PLA properties during degradation:

| Property | Neat PLA (Initial) | Salicylate Blends (Initial) | PLA + Salicylate Blends (Degrading) |

| Glass Transition Temp (Tg) | ~56.3 °C guidetopharmacology.org | Nearly identical to neat PLA nih.govguidetopharmacology.orguni.lu | Drops below 50 °C as Mn decreases nih.govguidetopharmacology.org |

| Molar Mass (Mn) Reduction | 19% (during processing) nih.gov | 20-40% (during processing, depending on additive) nih.gov | Up to 2x faster rate of decrease nih.govnih.gov |

| Crystallinity (Xc) | Increases during degradation, slowing mass loss nih.govguidetopharmacology.org | Accelerated hydrolysis outpaces crystallization nih.govnih.gov | Mass loss slows if Xc exceeds 50% nih.govguidetopharmacology.org |

| Mass Loss Rate | Slower | Up to 3x faster nih.govnih.govguidetopharmacology.orguni.lu | Faster overall nih.govnih.govguidetopharmacology.orguni.lu |

Investigation of Interfacial Chemistry in Polymer Blends

While the broader impact of salicylates on polymer degradation is well-documented, specific detailed research findings focusing on the interfacial chemistry of Myristyl salicylate in polymer blends were not extensively found in the provided search results. General discussions on polymer blends sometimes mention the need for compatibilizer agents when dealing with immiscible systems, and carboxylic acids have been explored in this context nih.gov. However, direct studies on this compound's role in altering interfacial properties or compatibility within specific polymer blends are limited in the available literature.

Development of Degradation-Enhanced Polymeric Materials utilizing Salicylate Esters

The ability of salicylate esters to accelerate polymer degradation has led to their utilization in the development of degradation-enhanced polymeric materials. Salicylate-based poly(anhydride-esters) (SAPAEs), for instance, are designed to degrade and release salicylic acid upon hydrolysis fishersci.senih.gov. This chemical incorporation of a bioactive molecule directly into the polymer backbone allows for controlled release of the active component as the polymer degrades fishersci.senih.gov.

The strategy of incorporating salicylate units into commercial polyester (B1180765) backbones through transesterification approaches, including in situ polymerization–transesterification, is considered scalable and practically relevant. Polylactide containing sparse salicylate moieties has shown enhanced hydrolytic degradability in various aqueous environments, including buffer, seawater, and alkaline solutions, without compromising the thermal, mechanical, or oxygen barrier properties of the original material nih.govnih.govguidetopharmacology.orguni.lu. This approach has also been successfully applied to polycaprolactone (B3415563) and derivatives of poly(ethylene terephthalate), demonstrating facile degradation behavior in alkaline solutions.

These advancements highlight the potential of salicylate esters, including this compound, as valuable components in designing polymers with tailored degradation profiles for diverse applications, ranging from biodegradable packaging to controlled-release systems.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds, making it suitable for Myristyl salicylate (B1505791) analysis. Method development for salicylates typically involves optimizing chromatographic parameters such as column type, mobile phase composition, flow rate, and detection wavelength. Validation, following guidelines from organizations like the International Conference on Harmonisation (ICH), ensures the method's reliability and suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, and robustness. nih.govfishersci.seuni.lumetabolomicsworkbench.org

For instance, a reversed-phase HPLC (RP-HPLC) method developed for the simultaneous estimation of salicylic (B10762653) acid (SA) and beclomethasone (B1667900) dipropionate (BD) employed a Prontosil HPLC C18 column (250×4.6 mm, 5 μm) nih.gov. The mobile phase consisted of methanol (B129727), acetonitrile, and 0.1% orthophosphoric acid in a ratio of 50:35:15 v/v/v, with a flow rate of 1 mL/min and detection at 235 nm nih.gov. This method demonstrated excellent linearity for SA over a concentration range of 30–108 μg/mL, with correlation coefficients exceeding 0.99 nih.gov. Accuracy was confirmed by recovery data within the acceptance range of 98–102% nih.gov.

Another RP-HPLC method for methyl salicylate in a medicated cream formulation achieved separation on a Lichrosorb C8 column using an isocratic mobile phase of methanol-water (65:35, v/v) containing 1.0% acetic acid, detected at 304 nm. This method exhibited excellent linearity (R² = 0.9999) over a concentration range of 25-175 μg/mL and high recovery rates between 99.78% and 100.0%. Intra- and inter-day precision studies showed relative standard deviation (RSD) values less than 2.0%.

Table 1: Representative HPLC Method Validation Parameters for Salicylate Compounds

| Parameter | Salicylic Acid & Beclomethasone Dipropionate nih.gov | Methyl Salicylate |

| Column | Prontosil C18 (250×4.6 mm, 5 μm) | Lichrosorb C8 |

| Mobile Phase | Methanol:Acetonitrile:0.1% H3PO4 (50:35:15) | Methanol:Water:Acetic Acid (65:35:1) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection Wavelength | 235 nm | 304 nm |

| Linearity (R²) | >0.99 | 0.9999 |

| Concentration Range | 30–108 μg/mL (SA) | 25–175 μg/mL |

| Accuracy (Recovery) | 98–102% | 99.78–100.0% |

| Precision (RSD) | Not specified, but good resolution | <2.0% (intra-day & inter-day) |

| Retention Time | 3.59 min (SA), 6.00 min (BD) | <3.0 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering both separation and identification capabilities. While Myristyl salicylate itself may not be highly volatile, GC-MS is invaluable for analyzing volatile degradation products or related volatile salicylates like methyl salicylate, which is a key plant volatile and a chemical warfare agent simulant.

An optimized and validated GC-MS/MS method was developed for the analysis of methyl salicylate in human skin and hair samples. This isotope dilution method involved derivatization and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific mass transitions were employed for quantification (e.g., 209 → 179 for methyl salicylate) and identity verification (e.g., 209 → 169). The method demonstrated excellent linearity with a coefficient of determination (R²) greater than 0.9968 over a range of 0.5–5000 ng/mL. The limit of detection (LOD) and limit of quantification (LOQ) were reported as 0.05 ng/mL and 0.5 ng/mL, respectively. Accuracy (intra-day and inter-day average recoveries of 100.28% to 102.03% and 99.48% to 102.33%, respectively) and precision (intra-day RSD 1.43% to 2.35%, inter-day RSD 1.91% to 2.97%) were rigorously validated.

GC-MS is also routinely used for the analysis of volatile compounds in complex matrices such as essential oils, where methyl salicylate is a major component. This technique provides detailed insights into the volatile profile, aiding in the identification and quantification of various components, including esters, and can be used to detect synthetic markers.

Table 2: GC-MS/MS Method Performance for Methyl Salicylate Analysis

| Parameter | Value |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Mass Transitions | Quantifier: 209 → 179 (MeS), 213 → 161 (MeS D4) |

| Qualifier: 209 → 169 (MeS), 213 → 89 (MeS D4) | |

| Linearity (R²) | >0.9968 to 0.9999 |

| Concentration Range | 0.5–5000 ng/mL |

| LOD | 0.05 ng/mL |

| LOQ | 0.5 ng/mL |

| Accuracy (Intra-day) | 100.28% to 102.03% |

| Accuracy (Inter-day) | 99.48% to 102.33% |

| Precision (Intra-day RSD) | 1.43% to 2.35% |

| Precision (Inter-day RSD) | 1.91% to 2.97% |

Electrochemical Sensing and Voltammetric Methods for Salicylate Detection

Electrochemical sensing and voltammetric methods offer sensitive, selective, and cost-effective approaches for the detection of salicylate compounds. These techniques often rely on the electroactivity of salicylic acid, which can be formed through the hydrolysis of salicylate esters like this compound.

Salicylic acid (SA) is an electroactive compound whose electrochemical behavior has been extensively studied using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on various carbon electrodes, including glassy carbon, carbon paste, and carbon fiber electrodes. For instance, a simple and rapid voltammetric method for salicylic acid determination in pharmaceutical preparations and foods utilized a glassy carbon electrode at 0.85 V, with a working range of 0-25 ppm and an average recovery of 99% for ointment samples.

Enzyme-based electrochemical sensors have also been developed to enhance specificity and sensitivity. One strategy involves the use of salicylate hydroxylase to convert salicylate to catechol, which is then electrochemically oxidized. The product, o-quinone, can be reduced by a second enzyme, glucose oxidase, to regenerate catechol, leading to an amplified signal due to the repeated cycling of catechol molecules. This enzymatic amplification allows for the determination of salicylate in microliter sample volumes.

For methyl salicylate, highly sensitive electrochemical detection has been achieved using gold nanoparticle (AuNP)-modified screen-printed carbon electrodes (SPCE). The electrochemical response was studied using CV and DPV in alkaline electrolytes, revealing characteristic signals for methyl salicylate oxidation. The AuNP-SPCE exhibited significantly improved sensitivity compared to planar gold and unmodified SPCE, demonstrating good repeatability (coefficient of variation <5%) and stability. The reaction mechanism often involves the hydrolysis of methyl salicylate to salicylate, followed by the oxidation of the resulting species.

Table 3: Electrochemical Sensor Performance for Salicylate Detection

| Parameter | Salicylic Acid (Glassy Carbon Electrode) | Methyl Salicylate (AuNP-SPCE) |

| Technique | Differential Pulse Voltammetry | Cyclic Voltammetry, Differential Pulse Voltammetry |

| Working Electrode | Glassy Carbon Electrode | Gold Nanoparticle-modified Screen-Printed Carbon Electrode |

| Working Range | 0–25 ppm | Not specified, but highly sensitive |

| Recovery | 99% (for ointment) | >95% (in presence of interferents) |

| Repeatability | Not specified, but good | <5% variation coefficient |

| Sensitivity | Not specified | 3x better than planar gold, 35x better than SPCE |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the comprehensive analysis of complex mixtures, offering enhanced selectivity, sensitivity, and structural elucidation capabilities. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are particularly powerful for the analysis of this compound and other esters in intricate samples.

LC-MS systems integrate the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This combination allows for the isolation of specific analytes from complex matrices and their subsequent identification and quantification based on their mass-to-charge ratio (m/z) and fragmentation patterns. The use of isotopically labeled internal standards further enhances quantitative accuracy.

LC-MS/MS (tandem mass spectrometry) provides even greater selectivity by performing multiple stages of mass analysis, enabling the fragmentation of precursor ions and the detection of specific product ions. This is especially beneficial for the structural characterization of esters. For example, in the analysis of wax esters and cholesteryl esters, LC-MS/MS can cleave the ester linkage, allowing for the identification of both the fatty acid and alcohol components. This capability is crucial for confirming the identity of this compound and understanding its potential metabolites or degradation products.

Methods for profiling complex lipid mixtures, including cholesteryl esters, have been developed using LC-MS, demonstrating its ability to robustly detect and quantify these hydrophobic compounds from biological samples. These methods often utilize reversed-phase LC with mobile phases containing organic solvents (e.g., methanol, isopropanol) and additives like formic acid and ammonium (B1175870) formate, coupled with high-resolution mass spectrometry. The ability of LC-MS/MS to provide detailed fragmentation patterns makes it a definitive tool for confirming the presence and structure of this compound in various complex samples.

Theoretical Chemistry and Molecular Modeling of Myristyl Salicylate

Computational Studies on Conformational Analysis and Molecular Geometry

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which directly influences its physical and chemical properties. For a molecule like Myristyl salicylate (B1505791), possessing both a rigid aromatic ring and a long, flexible myristyl chain, a multitude of possible conformations exist.

Computational studies typically employ a multi-step approach to explore the conformational landscape:

Conformational Search: Initial low-energy conformers are identified using systematic or stochastic search algorithms. This step is particularly important for flexible molecules to ensure a comprehensive sampling of the potential energy surface.

Low-Level Ab Initio Pre-optimization: Hundreds of initial conformations found in the search are often pre-optimized using less computationally intensive ab initio methods to refine their geometries and filter out high-energy, unstable structures.

Higher-Level Density Functional Theory (DFT) Optimization: The most promising low-energy conformers are then subjected to higher-level DFT optimizations to obtain accurate equilibrium geometries and relative energies mdpi.com. This step provides precise bond lengths, bond angles, and dihedral angles for the most stable molecular arrangements.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. For Myristyl salicylate, DFT calculations can provide detailed information about its electronic properties, including molecular orbitals, charge distribution, and spectroscopic parameters.

Key applications of DFT in studying compounds like this compound include:

Geometry Optimization and Vibrational Analysis: DFT can accurately predict molecular geometries and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR, Raman, NMR) for validation researchgate.net.

Electronic Structure: Calculations yield insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively researchgate.net. The energy gap between HOMO and LUMO (band gap) is a measure of chemical stability and reactivity.

Charge Distribution and Reactivity Descriptors: DFT provides atomic charges and various reactivity indices, such as Fukui functions, which identify electrophilic and nucleophilic sites within the molecule researchgate.net. These descriptors are crucial for understanding where chemical reactions are most likely to occur. For instance, the charge on the carbonyl carbon and the LUMO energy have been shown to correlate with ester hydrolysis rates researchgate.net.

Thermodynamic and Kinetic Properties: DFT can predict thermodynamic properties (e.g., reaction energies, enthalpies) and kinetic parameters (e.g., activation energies for reactions) by calculating the energies of reactants, products, and transition states mdpi.com.

While specific DFT studies on this compound are not detailed in the provided information, research on other salicylate esters and general esters highlights the utility of DFT in predicting their structural parameters, electronic absorption spectra, and NMR properties researchgate.net. For example, DFT has been used to elucidate the mechanisms of C-O bond activation in salicylate esters, providing insights into their reactivity in catalytic processes researchgate.net.

Molecular Dynamics Simulations of Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. They are particularly valuable for investigating intermolecular interactions and the dynamic properties of molecules in condensed phases, such as liquids, solutions, or lipid bilayers. For this compound, MD simulations can provide insights into how the molecule interacts with its environment, including solvent molecules or biological membranes, given its amphiphilic nature (a polar salicylate head and a long nonpolar myristyl tail).

Applications of MD simulations relevant to this compound include:

Intermolecular Interactions: MD simulations can quantify and visualize various intermolecular forces, such as hydrogen bonding, van der Waals interactions, and electrostatic interactions, between this compound molecules themselves and with surrounding solvent molecules mdpi.com.

Behavior in Complex Environments: Given its potential use in topical applications, MD simulations could investigate the interaction of this compound with lipid bilayers, analogous to studies on salicylate's interaction with dipalmitoylphosphatidylcholine (DPPC) bilayers nih.gov. Such simulations can reveal the orientation of the molecule at interfaces, its penetration depth, and its effects on membrane properties like electrostatic potential and structural changes (e.g., headgroup area per lipid, lipid tail order) nih.gov.

Self-Assembly and Phase Behavior: For amphiphilic molecules, MD simulations, often employing coarse-grained force fields like MARTINI, can predict self-assembly phenomena (e.g., micelle formation) and phase behavior in aqueous solutions researchgate.net. This is highly relevant for understanding how this compound might behave in formulations.

MD simulations utilize force fields (e.g., COMPASS) to describe the interactions between atoms, allowing for the simulation of systems over nanosecond to microsecond timescales academie-sciences.fr. Analysis of simulation trajectories can yield radial distribution functions, hydrogen bond counts, and interaction energies, providing a detailed picture of the dynamic molecular landscape mdpi.comacademie-sciences.fr.

Mechanistic Insights into Ester Hydrolysis via Quantum Chemical Methods

Ester hydrolysis is a fundamental chemical reaction involving the cleavage of an ester bond, typically in the presence of water, often catalyzed by acid, base, or enzymes. This compound, being an ester, undergoes hydrolysis to yield salicylic (B10762653) acid and myristyl alcohol. Quantum chemical methods, particularly DFT and ab initio calculations, are instrumental in elucidating the detailed mechanistic pathways of such reactions.

The general mechanism for ester hydrolysis often involves a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate masterorganicchemistry.com. Quantum chemical studies provide insights into:

Transition State Characterization: These methods can identify and characterize the transition states involved in the hydrolysis reaction, providing their geometries and energies. This allows for the calculation of activation energies, which determine the reaction rate researchgate.netrsc.orgnih.govnih.govrsc.org.

Reaction Pathways: Quantum chemical calculations can map out the entire reaction pathway, from reactants to products, including any intermediates, revealing the sequence of bond breaking and bond forming events. For ester hydrolysis, this often involves the formation and decomposition of a tetrahedral intermediate masterorganicchemistry.comnih.govrsc.org.

Role of Catalysis and Solvation: Studies have investigated the effect of general base catalysis and the significant influence of solvation on lowering transition state energies nih.gov. For example, the hydrolysis of methyl salicylate and other salicylate esters has been studied to understand the solvent effect on activation parameters rsc.org.

Substituent Effects and Reactivity Prediction: Quantum chemical descriptors, such as carbonyl carbon charge and LUMO energy, have been successfully correlated with ester hydrolysis rate constants, enabling the prediction of reactivity based on molecular structure researchgate.net.

Influence of Environmental Factors: Quantum calculations can explore how factors like mechanical forces might influence ester hydrolysis rates, revealing insights into the stability of ester bonds under stress nih.gov.

While specific quantum chemical mechanistic studies on this compound hydrolysis are not directly presented, the extensive research on the hydrolysis of various esters and salicylate esters (e.g., methyl salicylate, phenyl salicylate) provides a strong theoretical framework. These studies confirm that ester hydrolysis often involves a tetrahedral intermediate and that quantum chemical methods are effective in detailing the energetics and structural changes along the reaction coordinate researchgate.netmasterorganicchemistry.comnih.govnih.govrsc.orgmiracosta.edu.

Environmental Chemistry and Biotransformation Pathways

Environmental Fate of Myristyl Salicylate (B1505791) in Aquatic and Terrestrial Systems

The environmental fate of Myristyl salicylate is primarily governed by its potential to undergo hydrolysis, breaking down into salicylic (B10762653) acid and myristyl alcohol. As an ester, this compound is expected to be hydrolyzed in environmental matrices such as water and soil atamanchemicals.com. This hydrolysis is a crucial initial step, as the subsequent fate of this compound in aquatic and terrestrial systems will largely depend on the degradation of its hydrolysis products.

Salicylic acid, a common degradation product, is generally expected to degrade and is not considered persistent in air, water, sediment, or soil atamanchemicals.com. Similarly, myristyl alcohol (1-tetradecanol) is a straight-chain saturated fatty alcohol that can be produced from natural sources like palm kernel oil and coconut oil fishersci.ie. Fatty alcohols are generally known to be biodegradable in the environment. While specific persistence data for this compound itself are not widely reported, environmental assessments often consider the degradation of salicylates, including this compound, within broader groups of personal care products atamanchemicals.comfishersci.se.

Microbial Degradation and Biotransformation by Environmental Microorganisms

Microbial degradation is a significant pathway for the biotransformation of organic compounds in the environment, and this applies to this compound, particularly through the degradation of its hydrolysis products. The initial step for this compound in biological systems would likely involve enzymatic hydrolysis of the ester bond, catalyzed by esterases or lipases present in microorganisms, releasing salicylic acid and myristyl alcohol epa.gov.

Once salicylic acid is released, it can be readily degraded by a wide range of microorganisms, especially bacteria uni.lubadd-cao.netnih.govthegoodscentscompany.comfishersci.cacdutcm.edu.cn. Pseudomonas species, for instance, are well-known for their ability to aerobically decompose various aromatic compounds, including salicylic acid uni.lubadd-cao.net. The degradation of salicylic acid often proceeds through two main aerobic pathways: the catechol pathway and the gentisate pathway uni.lubadd-cao.netthegoodscentscompany.com.

Table 1: Key Microbial Degradation Pathways for Salicylic Acid

| Pathway Name | Initial Intermediate | Key Enzymes Involved | Microorganisms |

| Catechol Pathway | Catechol | Salicylate 1-monooxygenase (Salicylate hydroxylase), Catechol 1,2-dioxygenase or 2,3-dioxygenase | Pseudomonas spp., Arthrobacter sp. SPG uni.lubadd-cao.netnih.govthegoodscentscompany.com |

| Gentisate Pathway | Gentisic Acid | Salicylate 5-hydroxylase, Gentisate 1,2-dioxygenase | Pseudomonas spp., Streptomyces sp. uni.lubadd-cao.net |

| CoA-mediated Pathway | Salicylyl-CoA, Gentisyl-CoA | Salicylyl-CoA ligase, Salicylyl-CoA hydroxylase, Gentisyl-CoA thioesterase | Rhizobium sp. strain X9 fishersci.ca |

Enzymatic Biotransformation Mechanisms

Following hydrolysis, the resulting salicylic acid undergoes further enzymatic breakdown. In the catechol pathway, salicylate 1-monooxygenase (also known as salicylate hydroxylase) converts salicylate into catechol (1,2-dihydroxybenzene) uni.lubadd-cao.netthegoodscentscompany.com. Catechol is then subjected to ring cleavage by dioxygenases, such as catechol 1,2-dioxygenase (ortho-cleavage pathway) or catechol 2,3-dioxygenase (meta-cleavage pathway), leading to intermediates that can enter the tricarboxylic acid (TCA) cycle uni.luthegoodscentscompany.com.

Alternatively, in the gentisate pathway, salicylate 5-hydroxylase converts salicylate to gentisic acid (2,5-dihydroxybenzoic acid) badd-cao.net. Gentisic acid is subsequently cleaved by gentisate 1,2-dioxygenase badd-cao.net. A novel CoA-mediated pathway has also been identified in some bacteria, where enzymes like salicylyl-CoA ligase, salicylyl-CoA hydroxylase, and gentisyl-CoA thioesterase are involved in transforming salicylate to gentisate via CoA intermediates fishersci.ca. These enzymatic reactions facilitate the complete mineralization of the aromatic ring structure.

Role of Salicylates in Microbial Metabolism (e.g., siderophore biosynthesis by bacteria)

Salicylates, including salicylic acid (a key breakdown product of this compound), play a multifaceted role in microbial metabolism beyond serving as a carbon source. They are active secondary metabolites produced by a diverse range of bacteria and fungi fishersci.cahmdb.caguidetopharmacology.orgnih.govnih.gov.

A prominent role of salicylates in bacteria is their involvement in the biosynthesis of siderophores fishersci.cahmdb.caguidetopharmacology.orgnih.govnih.govnih.govnih.govmetabolomicsworkbench.org. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms under iron-limited conditions to acquire essential iron from their environment nih.govnih.gov. Salicylate-derived siderophores, often categorized as catecholate siderophores, are exclusively produced by bacteria hmdb.canih.gov. Examples include yersiniabactin (B1219798) (produced by Yersinia species), mycobactin (B74219) (by Mycobacterium tuberculosis), and pyochelin (by Pseudomonas aeruginosa) nih.govnih.govmetabolomicsworkbench.org. While salicylic acid itself is produced by bacteria, it generally serves as a building block for these more complex siderophores rather than directly functioning as a siderophore to solubilize iron metabolomicsworkbench.org. The biosynthesis of these siderophores often involves enzymes like salicylate synthase, which converts chorismate to salicylate, a common precursor fishersci.cahmdb.canih.govmetabolomicsworkbench.org.

Beyond iron acquisition, salicylates have been recognized as bacterial signal molecules that can influence various physiological processes. These include the regulation of antibiotic resistance, secondary metabolism, biofilm formation, and virulence factors nih.gov. For instance, salicylic acid can induce multiple antibiotic resistance in some bacteria and affect biofilm development nih.gov.

Photodegradation in Environmental Matrices

Photodegradation, particularly photolysis induced by ultraviolet (UV) radiation, can contribute to the environmental breakdown of organic compounds. While specific photodegradation data for this compound are not extensively documented, insights can be drawn from related salicylate esters. Methyl salicylate, for example, is known to undergo direct photolysis, with a reported half-life of 48 minutes in one study. Salicylic acid itself is not considered a photosensitizer or phototoxic.

Given that this compound is an ester of salicylic acid, it is plausible that it would also be susceptible to photodegradation when exposed to sunlight, particularly UV radiation, in environmental matrices such as water bodies. Abiotic degradation processes, including photolysis, are generally considered in the environmental assessment of personal care products containing salicylates fishersci.se. The extent and rate of photodegradation would depend on factors such as light intensity, water depth, presence of sensitizers, and the specific chemical environment.

Emerging Research Directions in Myristyl Salicylate Chemistry

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional chemical synthesis of salicylate (B1505791) esters often involves high temperatures, significant energy consumption, and the use of catalysts that can be environmentally challenging. mdpi.com To address these limitations, research is increasingly focused on green and sustainable synthetic pathways for myristyl salicylate.

One of the most promising approaches is the use of enzymatic catalysis, particularly with lipases. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency and selectivity in esterification and transesterification reactions under mild conditions. mdpi.comnih.gov The enzymatic synthesis of this compound can be achieved through the direct esterification of salicylic (B10762653) acid with myristyl alcohol or the transesterification of a more readily available salicylate ester, such as methyl salicylate, with myristyl alcohol.

The key advantages of enzymatic synthesis include:

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures (e.g., 60-80°C) compared to traditional chemical methods (>180°C), leading to significant energy savings and reduced formation of by-products. nih.gov

High Selectivity: Lipases can exhibit high regioselectivity and chemoselectivity, minimizing the need for complex purification steps.

Biodegradability of the Catalyst: Enzymes are biodegradable, reducing the environmental impact associated with catalyst disposal.

Solvent-Free Systems: Research has shown the feasibility of conducting lipase-catalyzed ester synthesis in solvent-free systems, which aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions. mdpi.com

Another sustainable approach being explored is the use of solid acid catalysts. For instance, a novel sulfated iron oxide-zirconia catalyst has been successfully used in the green synthesis of methyl salicylate. researchgate.net This type of catalyst can be easily separated from the reaction mixture and potentially reused, offering an advantage over homogeneous catalysts. While not yet specifically reported for this compound, this methodology presents a viable research avenue for its sustainable production.

Microwave-assisted synthesis is another green technique that has been investigated for the synthesis of salicylate derivatives. This method can significantly reduce reaction times and improve yields compared to conventional heating methods. ipindexing.com The application of microwave irradiation to the enzymatic or solid-acid catalyzed synthesis of this compound could further enhance the sustainability of its production.

Table 1: Comparison of Synthetic Routes for Salicylate Esters

| Parameter | Traditional Chemical Synthesis | Enzymatic Synthesis (Lipase-Catalyzed) | Solid Acid Catalysis |

|---|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) or metal salts | Immobilized Lipases (e.g., CALB) | Sulfated metal oxides |

| Temperature | High (>150°C) mdpi.com | Mild (40-80°C) nih.govmdpi.com | Moderate (e.g., 120°C) researchgate.net |

| Reaction Time | Long | Variable, can be optimized | Relatively short |

| Solvent | Often requires organic solvents | Can be performed in solvent-free systems mdpi.com | Can be performed in solvent-free systems researchgate.net |

| By-products | Can lead to colored and odorous by-products nih.gov | Minimal by-product formation | High selectivity reported |

| Sustainability | Low | High | Moderate to High |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time, or in situ, is crucial for optimizing reaction conditions, ensuring product quality, and improving process safety. Advanced spectroscopic techniques are being increasingly employed for the in situ monitoring of esterification and transesterification reactions, which are directly applicable to the synthesis of this compound.

Infrared (IR) Spectroscopy: Mid-infrared (IR) spectroscopy is a powerful tool for monitoring the progress of esterification reactions. By tracking the decrease in the characteristic vibrational bands of the reactants (e.g., the C=O stretch of the carboxylic acid and the O-H stretch of the alcohol) and the simultaneous increase in the bands of the product (e.g., the C=O stretch of the ester), the reaction kinetics can be determined in real-time. In situ IR probes can be directly immersed in the reaction vessel, providing continuous data without the need for sampling.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that offers several advantages for in situ monitoring. It is particularly well-suited for aqueous and solvent-based systems, as the Raman signal of water is weak, unlike in IR spectroscopy. mdpi.com For the synthesis of this compound, Raman spectroscopy can be used to monitor changes in the vibrational modes of the aromatic ring of the salicylate moiety and the formation of the ester linkage. nih.govresearchgate.net The displacement of the C=O stretching band upon esterification provides a clear marker for reaction progress. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for real-time industrial process monitoring due to instrumentation costs, benchtop NMR spectrometers are emerging as a viable option for in situ reaction analysis in a laboratory setting. ¹H NMR can be used to quantify the concentrations of reactants and products by integrating the signals of specific protons, such as those on the alkyl chain of myristyl alcohol and the aromatic protons of the salicylate. sciepub.com

Table 2: Illustrative Spectroscopic Data for Monitoring this compound Synthesis

| Spectroscopic Technique | Functional Group | Characteristic Wavenumber/Chemical Shift (Illustrative) | Observation During Reaction |

|---|---|---|---|

| IR Spectroscopy | Salicylic Acid (C=O) | ~1680-1700 cm⁻¹ | Decrease in intensity |

| Myristyl Alcohol (O-H) | ~3200-3600 cm⁻¹ (broad) | Decrease in intensity | |

| This compound (C=O) | ~1720-1740 cm⁻¹ | Increase in intensity | |

| Raman Spectroscopy | Salicylate Ring Modes | ~1580-1620 cm⁻¹ | Shifts and intensity changes |

| Ester (C=O) | ~1730-1750 cm⁻¹ | Appearance and increase in intensity | |

| ¹H NMR Spectroscopy | Salicylic Acid (Ar-H) | ~6.8-8.0 ppm | Decrease in signal intensity |

| Myristyl Alcohol (-CH₂-OH) | ~3.6 ppm | Decrease in signal intensity | |

| This compound (Ar-H) | ~6.8-8.0 ppm | Appearance and increase in signal intensity | |

| This compound (-O-CH₂-) | ~4.3 ppm | Appearance and increase in signal intensity |

Design of this compound-Derived Chemical Sensors

While research into chemical sensors for salicylate esters has predominantly focused on the more volatile methyl salicylate, the principles and technologies developed can be adapted for the detection of this compound. nih.gov The development of sensors for this compound could have applications in quality control for cosmetic and pharmaceutical formulations, as well as in monitoring its presence in environmental samples.

The design of a chemical sensor typically involves a receptor element that interacts with the target analyte and a transducer that converts this interaction into a measurable signal. For this compound, potential receptor elements could be designed to recognize either the salicylate head group or the long myristyl tail.

Electrochemical Sensors: Electrochemical sensors offer high sensitivity and are amenable to miniaturization. A potential approach for a this compound sensor could involve a bi-enzyme system similar to that developed for methyl salicylate. nih.gov This would involve an initial enzymatic hydrolysis of this compound to salicylic acid, followed by the detection of salicylic acid using a second enzyme, such as salicylate hydroxylase, which would generate an electrochemical signal.

Optical Sensors: Optical sensing methods, such as those based on fluorescence or absorbance changes, could also be employed. A sensor could be designed with a fluorescent probe that is quenched or enhanced upon binding to this compound. Given the larger size and lower volatility of this compound compared to methyl salicylate, sensors for its detection would likely be designed for liquid-phase applications.

The long alkyl chain of this compound presents both a challenge and an opportunity for sensor design. While it may hinder interaction with some receptor sites designed for smaller molecules, it could also be exploited for selective binding through hydrophobic interactions. Future research in this area could focus on the development of synthetic receptors, such as molecularly imprinted polymers (MIPs), that are specifically tailored to the size and shape of this compound.

Investigation of this compound in Green Chemistry Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis and application of this compound are being increasingly viewed through this lens.

As discussed in Section 9.1, the move towards enzymatic and solid-acid catalyzed synthesis in solvent-free or green solvent systems is a major step towards making the production of this compound more environmentally friendly. mdpi.comnih.gov The use of renewable starting materials, where possible, would further enhance the green credentials of this compound. For instance, salicylic acid can be synthesized from wintergreen oil, a natural source. researchgate.netnih.gov

Beyond its synthesis, this compound itself may have applications in green chemistry. For example, its properties as a skin-conditioning agent could allow it to be used as a bio-based and biodegradable alternative to certain synthetic emollients in cosmetic formulations. cosmileeurope.eu

The investigation of "green solvents" for the synthesis of salicylate esters is an active area of research. While solvent-free systems are ideal, some processes may still require a solvent. In such cases, the use of greener alternatives to traditional volatile organic compounds is preferred. Propylene (B89431) carbonate, for example, has been shown to be an effective solvent for lipase-catalyzed reactions.

Table 3: Green Chemistry Metrics for this compound Synthesis (Illustrative)

| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact |

|---|---|---|

| Prevention | Optimizing reaction conditions to maximize yield and minimize by-products. | Reduced waste generation. |

| Atom Economy | Transesterification reactions have high theoretical atom economy. | Efficient use of raw materials. |

| Less Hazardous Chemical Syntheses | Use of non-toxic, biodegradable enzyme catalysts instead of corrosive acids. nih.gov | Improved process safety and reduced environmental impact. |

| Designing Safer Chemicals | This compound as a potentially safer, bio-based alternative to some synthetic cosmetic ingredients. | Reduced toxicity of final products. |

| Safer Solvents and Auxiliaries | Use of solvent-free systems or green solvents like propylene carbonate. | Reduced VOC emissions and solvent waste. |

| Design for Energy Efficiency | Employing mild reaction conditions of enzymatic synthesis. nih.gov | Lower energy consumption and carbon footprint. |

| Use of Renewable Feedstocks | Potential to source salicylic acid from natural sources like wintergreen oil. nih.gov | Reduced reliance on fossil fuels. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing myristyl salicylate in laboratory settings?

- Methodological Answer : this compound is synthesized via esterification of salicylic acid with myristyl alcohol, typically using acid catalysts (e.g., sulfuric acid). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity analysis, and mass spectrometry (MS) for molecular weight validation . Experimental protocols should detail reaction conditions (temperature, stoichiometry) and purification steps (e.g., recrystallization) to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples or cosmetic formulations)?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 300–310 nm) is optimal due to salicylate’s strong absorbance. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity, as demonstrated in skin permeation studies . Sample preparation often involves liquid-liquid extraction with ethyl acetate or solid-phase extraction (SPE) to isolate the compound from lipids or proteins .

Q. What is the current understanding of this compound’s safety profile based on toxicological assessments?

- Methodological Answer : The Cosmetic Ingredient Review (CIR) Expert Panel evaluated this compound as part of a broader salicylate safety assessment. Acute toxicity studies in rodents (LD₅₀ > 5,000 mg/kg) and dermal irritation assays in rabbits (no significant irritation at 0.5–5% concentrations) support its low toxicity. Chronic exposure data are limited, necessitating adherence to OECD guidelines for future assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data between in vitro and in vivo studies of this compound?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hydrolysis to salicylic acid in vivo). To address this, integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro hepatocyte metabolism assays. For example, a 2019 study reconciled dermal absorption rates by correlating in vitro Franz cell data with in vivo murine models .

Q. What experimental designs are recommended to assess this compound’s photodegradation and potential photocarcinogenicity?

- Methodological Answer : Conduct UV-visible spectroscopy to identify photodegradation products under simulated sunlight (e.g., 290–400 nm). The National Toxicology Program (NTP) SKH-1 mouse model is a benchmark for photocarcinogenicity, combining topical application with UVB exposure. This compound’s photostability can be compared to methyl salicylate, which showed no photocarcinogenic risk in NTP TR 524 .

Q. How can molecular interactions between this compound and skin lipids be systematically studied to optimize topical formulations?

- Methodological Answer : Use differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to analyze lipid bilayer perturbations. A 2021 study employed molecular dynamics simulations to predict penetration enhancement effects, validated via ex vivo porcine skin models .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., catalyst concentration, reaction time). Statistical tools like Design of Experiments (DoE) optimize yield and purity while minimizing impurities (e.g., residual myristyl alcohol) .

Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound’s estrogenic activity in endocrine disruption studies?

- Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., yeast estrogen screen vs. MCF-7 cell proliferation). Follow OECD TG 455 (standardized transcriptional activation assays) and include positive controls (e.g., 17β-estradiol). A 2003 review found no estrogenic activity at <1 μM concentrations, but newer studies suggest metabolite-specific effects warranting LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.